REACTION_CXSMILES
|
[Na].C([O-])(=O)C=C.[NH4+].[Na+].[C:9]([NH:14][C:15]1[CH:16]=[C:17]([OH:24])[C:18](=[CH:22][CH:23]=1)[C:19]([O-:21])=[O:20])(=[O:13])[C:10]([CH3:12])=[CH2:11].[Na+].C(NC(C)(C)CS([O-])(=O)=O)(=O)C=C.C(N)(=O)C=C>>[C:9]([NH:14][C:15]1[CH:16]=[C:17]([OH:24])[C:18](=[CH:22][CH:23]=1)[C:19]([OH:21])=[O:20])(=[O:13])[C:10]([CH3:12])=[CH2:11] |f:1.2,3.4,5.6,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-].[NH4+]
|
Name
|
4-methacrylamidosalicylic acid sodium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].C(C(=C)C)(=O)NC=1C=C(C(C(=O)[O-])=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].C(C=C)(=O)NC(CS(=O)(=O)[O-])(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Representative high molecular weight inverse emulsion polymers prepared
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)NC=1C=C(C(C(=O)O)=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |